molecular formula C11H13N3O3 B12006952 ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate CAS No. 54153-53-6

ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate

Cat. No.: B12006952
CAS No.: 54153-53-6
M. Wt: 235.24 g/mol
InChI Key: YKAHGYBTHQMWSV-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C11H13N3O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Properties

CAS No.

54153-53-6

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(16)10(15)14-9-8(5-12)6(2)7(3)13-9/h13H,4H2,1-3H3,(H,14,15)

InChI Key

YKAHGYBTHQMWSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=C(N1)C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution Reactions

The α-ketoester group is highly electrophilic, making it susceptible to nucleophilic attack. In related compounds (e.g., ethyl pyrrole glyoxylates), this group participates in Paal-Knorr synthesis and Vilsmeier-Haack reactions (Source ). For example:

  • Acylation with iminium salts : Pyrrole derivatives react with acylating agents like ethyl oxalyl chloride under basic conditions to form substituted glyoxylates.

  • Nucleophilic substitution : The ethoxy group in the ester can be replaced by amines or alcohols under acidic or basic conditions (Source , ).

Example Reaction Pathway
Reaction with benzylamine in DMF/HATU/DIPEA yields an amide derivative (analogous to Source , Step C).

Cyclocondensation and Multicomponent Reactions

The pyrrole ring’s electron-rich nature and the α-ketoester’s reactivity facilitate cyclocondensation. For instance:

  • Three-component reactions : Similar pyrrole glyoxylates react with aldehydes and urea in PEG-400 to form tetrahydropyrimidine derivatives (Source , Scheme 8).

  • Dienophile participation : The keto group can engage in Diels-Alder reactions with dienes (Source ).

Table 1: Reported Cyclocondensation Reactions of Analogous Compounds

ReactantsCatalyst/ConditionsProductYield (%)Source
Arylaldehyde, ureaPEG-400, NHCsTetrahydropyrimidine derivatives48–98
Dimedone, 3-phenacylideneoxindolesp-TsOH, acetonitrile, refluxFused indole-oxindole derivatives55–97 ,

Oxidation and Reduction Reactions

  • Oxidation : The α-ketoester’s carbonyl group is resistant to further oxidation, but the pyrrole’s methyl groups may undergo oxidation to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : The cyano group can be reduced to an amine using LiAlH₄ or hydrogenation (Source ).

Coupling Reactions

The α-ketoester acts as an electrophilic partner in cross-coupling reactions:

  • Amide bond formation : Reaction with amines (e.g., 1,1,1-trifluoropropan-2-amine) using coupling agents like HATU produces substituted acetamides (Source , Step C).

  • Ester interchange : Transesterification with methanol under NaOH yields methyl esters (Source , Step B).

Table 2: Catalytic Coupling Conditions

ReagentCatalyst/BaseSolventTemperature (°C)Yield (%)Source
(S)-1,1,1-Trifluoropropan-2-amineHATU/DIPEADMF2572
Sodium hydroxideMeOH/H₂O0 → 2585

Heterocycle Formation

The cyano group enables cyclization reactions:

  • Formation of triazoles : Reaction with sodium azide and alkynes under Cu(I) catalysis generates 1,2,3-triazole derivatives (Source ).

  • Pyridine derivatives : Condensation with ammonium acetate and aldehydes forms pyridine rings (Source , Scheme 15).

Hydrolysis and Decarboxylation

  • Ester hydrolysis : Treatment with NaOH in aqueous MeOH yields the carboxylic acid, which may decarboxylate under heat to form CO₂ and a pyrrole acetamide (Source , Step B).

Key Mechanistic Insights

  • The α-ketoester group is pivotal for electrophilic reactivity, enabling condensations and nucleophilic additions.

  • The cyano group stabilizes the pyrrole ring through electron withdrawal, directing substitutions to the α-position.

  • Steric effects from the 4,5-dimethyl groups may hinder reactions at the pyrrole’s β-position (Source , ).

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate has been evaluated for its efficacy against various bacterial strains. A notable study demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has shown that pyrrole derivatives possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may contribute to these effects, as evidenced by in vitro studies where similar compounds displayed cytotoxicity against cancer cell lines . Further investigation into its mechanism of action could provide insights into its potential as an anticancer drug.

Neuroprotective Effects

Recent studies suggest that compounds containing pyrrole moieties may exert neuroprotective effects. This compound has been hypothesized to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Synthesis of Heterocyclic Compounds

This compound can serve as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in carbon-nitrogen bond formation reactions is particularly valuable in creating complex molecular architectures . For example, it can be used to synthesize substituted pyrroles and other nitrogen-containing heterocycles through cyclization reactions.

Green Chemistry Applications

The compound's synthesis aligns with green chemistry principles by potentially utilizing less hazardous solvents and reagents while generating fewer by-products. This is crucial for developing sustainable chemical processes that minimize environmental impact .

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that incorporating pyrrole derivatives into polymers results in materials with improved conductivity and strength, making them suitable for electronic applications .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocomposites. Its unique chemical structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems or sensors .

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The cyano group and the pyrrole ring are key functional groups that can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate can be compared with other pyrrole derivatives, such as:

  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
  • Ethyl 2-cyano-3-(3,4,5-trimethyl-1H-pyrrol-2-yl)-2-propenoate

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C11H13N3O3\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{3}

Synthesis : The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrole ring : This can be achieved through the Paal-Knorr synthesis.
  • Introduction of the cyano group : A nucleophilic substitution reaction using a suitable cyanating agent.
  • Acylation : The final step involves acylation with ethyl oxoacetate under acidic or basic conditions.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrole have been shown to inhibit various cancer cell lines. A study demonstrated that compounds containing the pyrrole moiety effectively inhibited cell proliferation in glioblastoma and other cancer types, suggesting potential use in cancer therapeutics .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds:

  • Antitumor Efficacy : In a study assessing various pyrrole derivatives, it was found that certain structural modifications enhanced their potency against tumor cells .
  • Pharmacological Investigations : A comprehensive review highlighted the importance of structural features in determining the pharmacological profiles of pyrrole-containing compounds .
  • Crystallographic Studies : Structural analysis through X-ray crystallography has provided insights into the spatial arrangement and potential interactions of these compounds at the molecular level .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntitumorInhibition of cell proliferation in glioblastoma
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor InteractionModulation of signaling pathways

Q & A

Q. What are the recommended synthetic routes for ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between substituted pyrrole derivatives and ethyl oxalyl monochloride, as demonstrated in analogous syntheses of pyrrolizine-based esters . Key parameters for optimization include:

  • Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
  • Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to ensure reactivity.
  • Stoichiometry : A 1:1 molar ratio of the pyrrole precursor to ethyl oxalyl monochloride minimizes byproducts. Post-synthesis, purity is assessed via HPLC (≥95% purity threshold) and NMR to confirm the absence of unreacted starting materials .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planar conformation of the pyrrole ring and the orientation of the cyano group .
  • NMR : 1^1H NMR identifies methyl groups (δ 2.1–2.3 ppm) and the ester carbonyl (δ 4.2–4.4 ppm for -OCH2_2CH3_3). 13^{13}C NMR confirms the cyano group (δ 115–120 ppm) and ketone carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) validate functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental and theoretical data on this compound’s reactivity?

Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) may arise from solvent effects or transition-state stabilization not accounted for in initial models. To address this:

  • Perform density functional theory (DFT) calculations using Gaussian or ORCA software to map potential energy surfaces for key reactions (e.g., nucleophilic acyl substitution).
  • Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify overlooked intermediates . Example: A 2023 study on analogous pyrrolo-pyrimidines used DFT to explain discrepancies in substituent effects on cyclization yields .

Q. What strategies are effective in analyzing and mitigating side reactions during functionalization of the pyrrole core?

Common side reactions include over-acylation or decomposition of the cyano group. Mitigation approaches:

  • Protection-Deprotection : Temporarily protect the cyano group using trimethylsilyl (TMS) reagents during electrophilic substitutions .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl2_2) to direct acylation to the pyrrole nitrogen rather than the aromatic ring .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and abort runs if byproducts exceed 5% .

Q. How should researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?

  • Metal Screening : Test binding affinity with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via UV-Vis titration, monitoring shifts in λmax_{\text{max}} (e.g., d-d transitions).
  • Stability Studies : Expose metal complexes to varying pH (2–12) and temperatures (25–80°C) to assess ligand robustness .
  • Single-Crystal Analysis : Resolve coordination geometry using X-ray diffraction, as demonstrated for similar pyrrole-carboxylate complexes .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data across studies?

  • Meta-Analysis : Apply random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., IC50_{50}, solubility, logP) to identify confounding variables . Example: A 2023 review of pyrrole derivatives used PCA to isolate solvent polarity as a key factor in cytotoxicity variability .

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